Cas no 79756-81-3 (1-2-(Trifluoromethyl)phenylethanol)

1-2-(Trifluoromethyl)phenylethanol is a fluorinated aromatic alcohol characterized by the presence of a trifluoromethyl group adjacent to the ethanol substituent on the phenyl ring. This structural feature imparts enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity in coupling and substitution reactions. The compound is typically employed in the development of bioactive molecules due to its ability to modulate physicochemical properties such as solubility and binding affinity. High purity grades are available for research and industrial applications, ensuring reproducibility in synthetic processes. Its stability under standard storage conditions further supports its utility in fine chemical manufacturing.
1-2-(Trifluoromethyl)phenylethanol structure
79756-81-3 structure
Product Name:1-2-(Trifluoromethyl)phenylethanol
CAS No:79756-81-3
MF:C9H9F3O
MW:190.162373304367
MDL:MFCD00004513
CID:569491
PubChem ID:522725
Update Time:2025-05-23

1-2-(Trifluoromethyl)phenylethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(Trifluoromethyl)phenyl)ethanol
    • 1-[2-(Trifluoromethyl)phenyl]ethanol
    • alpha-Methyl-2-(trifluoromethyl)benzyl alcohol
    • alpha-Methyl-2-trifluoromethylbenzyl alcohol
    • Benzenemethanol, a-methyl-2-(trifluoromethyl)-
    • α-Methyl-2-trifluoromethylbenzyl alcohol
    • ?-Methyl-2-trifluoromethylbenzyl alcohol
    • 1-[2-(trifluoromethyl)phenyl]ethan-1-ol
    • alpha-methyl-2-(trifluoromethyl)benzylalcohol
    • VGHBIJJTMFYTPY-UHFFFAOYSA-N
    • 1-(o-trifluoromethylphenyl)-ethanol
    • Benzyl alcohol, .alpha.-methyl-o-(trifluoromethyl)-
    • Benzenemethanol, .alpha.-methyl-2-(trifluoromethyl)-
    • 2-(1-Hydroxyethyl)
    • Benzyl alcohol, α-methyl-o-(trifluoromethyl)- (7CI)
    • α-Methyl-2-(trifluoromethyl)benzenemethanol (ACI)
    • α-Methyl-2-(trifluoromethyl)benzyl alcohol
    • DTXSID501290811
    • CS-M0523
    • EN300-20930
    • -Methyl-2-trifluoromethylbenzyl alcohol
    • CS-16981
    • A839750
    • MFCD00004513
    • SB44978
    • 2-methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate;1-[2-(Trifluoromethyl)phenyl]ethanol
    • SY005053
    • 79756-81-3
    • SCHEMBL1047627
    • Z104484940
    • .alpha.-Methyl-o-trifluoromethylbenzyl alcohol
    • .alpha.-Methyl-2-(trifluoromethyl)benzyl alcohol
    • A-Methyl-2-trifluoromethylbenzyl alcohol
    • NS00060415
    • FT-0605296
    • SCHEMBL13168657
    • FT-0622263
    • FT-0605127
    • A805758
    • (alphaS)-alpha-Methyl-2-(trifluoromethyl)benzenemethanol
    • AKOS000120510
    • AKOS016842827
    • (R) -1-(2-trifluoromethylphenyl)ethanol
    • alpha-Methyl-o-trifluoromethylbenzyl alcohol
    • Benzyl alcohol, alpha-methyl-o-(trifluoromethyl)-
    • alpha-Methyl-o-(trifluoromethyl)benzyl alcohol
    • Benzenemethanol, alpha-methyl-2-(trifluoromethyl)-
    • 1-2-(Trifluoromethyl)phenylethanol
    • MDL: MFCD00004513
    • Inchi: 1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3
    • InChI Key: VGHBIJJTMFYTPY-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(C)O)=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 190.06100
  • Monoisotopic Mass: 190.06055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: White or light yellow block
  • Density: 1.234±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 40-42°C
  • Boiling Point: 207.4±35.0 ºC (760 Torr),
  • Flash Point: 89.4±0.0 ºC,
  • Solubility: Slightly soluble (2.9 g/l) (25 º C),
  • PSA: 20.23000
  • LogP: 2.75870
  • Solubility: Almost insoluble in water, soluble in alcohols, acetone.
  • Vapor Pressure: No data available

1-2-(Trifluoromethyl)phenylethanol Security Information

1-2-(Trifluoromethyl)phenylethanol Pricemore >>

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1-2-(Trifluoromethyl)phenylethanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Ruthenium(2+), dichloro[μ-[5,5′-methylenebis[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ;  2 min, 82 °C
1.3 Reagents: Isopropanol ;  0 °C
Reference
Cooperative N-H and CH2 Skeleton Effects on the Catalytic Activities of Bimetallic Ru(II)-NNN Complexes: Experimental and Theoretical Study
Chai, Huining ; et al, Organometallics, 2017, 36(21), 4268-4277

Production Method 2

Reaction Conditions
Reference
Selection of methods for the unequivocal synthesis of alkynes. Part 3. Arylacetylenes and 1-arylalk-1-ynes
Mesnard, Danielle; et al, Journal of Chemical Research, 1981, (9), 270-1

Production Method 3

Reaction Conditions
1.1 Catalysts: Trichlorotris[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-benzimi… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ;  2 min, 82 °C
Reference
Assembled Multinuclear Ruthenium(II)-NNNN Complexes: Synthesis, Catalytic Properties, and DFT Calculations
Liu, Tingting ; et al, Organometallics, 2020, 39(1), 93-104

Production Method 4

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  2637466-92-1 Solvents: Ethanol ;  24 h, 100 °C
Reference
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium-Triazole Complex
Ghosh, Rahul; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(13), 4903-4914

Production Method 5

Reaction Conditions
1.1 Reagents: Iodine ,  (Dimethyl sulfide)trihydroboron Solvents: Carbon disulfide ;  2 h, 0 °C; 0 °C → rt
1.2 5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ;  0 °C
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Regioselective hydroboration-oxidation and -amination of fluoro-substituted styrenes
Ramachandran, P. Veeraraghavan; Madhi, Sateesh; O'Donnell, Martin J., Journal of Fluorine Chemistry, 2006, 127(9), 1252-1255

Production Method 6

Reaction Conditions
1.1 Catalysts: 2128302-27-0 Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium tert-butoxide Solvents: Isopropanol ;  1 min, 82 °C
Reference
Dimeric Ruthenium(II)-NNN Complex Catalysts Bearing a Pyrazolyl-Pyridylamino-Pyridine Ligand for Transfer Hydrogenation of Ketones and Acceptorless Dehydrogenation of Alcohols
Wang, Qingfu ; et al, Organometallics, 2017, 36(18), 3638-3644

Production Method 7

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Stereoisomer of dichlorobis[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ;  1 min, 82 °C
Reference
Exceptionally Active Assembled Dinuclear Ruthenium(II)-NNN Complex Catalysts for Transfer Hydrogenation of Ketones
Liu, Tingting ; et al, Organometallics, 2017, 36(15), 2914-2921

Production Method 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Optically active amines. 34. Application of the benzene chirality rule to ring-substituted phenylcarbinamines and carbinols
Pickard, Simeon T.; et al, Journal of the American Chemical Society, 1990, 112(15), 5741-7

Production Method 9

Reaction Conditions
1.1 Catalysts: Stereoisomer of [μ-[2,6-bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]… Solvents: Isopropanol ;  10 - 15 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ;  0.5 min, 82 °C
Reference
Diruthenium(II)-NNN pincer complex catalysts for transfer hydrogenation of ketones
Chai, Huining; et al, Dalton Transactions, 2016, 45(44), 17843-17849

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium isopropoxide Catalysts: 1562543-08-1 Solvents: Isopropanol ;  2 min, 0.1 MPa, 28 °C
Reference
Ru(II) pyridyl-based NNN complex catalysts for (asymmetric) transfer hydrogenation of ketones at room temperature
Du, Wangming; et al, Cuihua Xuebao, 2013, 34(7), 1373-1377

Production Method 11

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  2637466-92-1 Solvents: Methanol ;  18 h, 100 °C
Reference
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium-Triazole Complex
Ghosh, Rahul; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(13), 4903-4914

1-2-(Trifluoromethyl)phenylethanol Raw materials

1-2-(Trifluoromethyl)phenylethanol Preparation Products

1-2-(Trifluoromethyl)phenylethanol Suppliers

Amadis Chemical Company Limited
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(CAS:79756-81-3)1-2-(Trifluoromethyl)phenylethanol
Order Number:A839750
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):190.0
Email:sales@amadischem.com

Additional information on 1-2-(Trifluoromethyl)phenylethanol

Compound CAS No. 79756-81-3: 1-(2-Trifluoromethyl)phenylethanol

The compound with CAS No. 79756-81-3, commonly referred to as 1-(2-Trifluoromethyl)phenylethanol, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines a trifluoromethyl group attached to a phenyl ring and an ethanol functional group. The trifluoromethyl group introduces significant electronic and steric effects, making this compound versatile for various applications.

1-(2-Trifluoromethyl)phenylethanol is synthesized through a series of carefully controlled reactions, often involving Friedel-Crafts alkylation or acylation followed by reduction steps. The presence of the trifluoromethyl group enhances the stability and bioavailability of the compound, making it particularly useful in drug design. Recent studies have highlighted its potential as a building block for developing novel pharmaceutical agents targeting various therapeutic areas, including oncology and infectious diseases.

The physical properties of 1-(2-Trifluoromethyl)phenylethanol are well-documented. It has a melting point of approximately -40°C and a boiling point around 150°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical processes, including chromatography and crystallization.

One of the most promising applications of 1-(2-Trifluoromethyl)phenylethanol lies in its role as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel kinase inhibitors, which are critical in the treatment of cancer. The trifluoromethyl group contributes to the molecule's ability to bind effectively to target proteins, enhancing its pharmacological activity.

Recent advancements in green chemistry have also led to innovative methods for synthesizing 1-(2-Trifluoromethyl)phenylethanol. For example, catalytic asymmetric synthesis using enzymes has emerged as a sustainable approach to produce this compound with high enantiomeric excess. This method not only reduces environmental impact but also enhances the efficiency of large-scale production processes.

In addition to its pharmaceutical applications, 1-(2-Trifluoromethyl)phenylethanol has found utility in the agrochemical industry as a precursor for herbicides and fungicides. Its ability to withstand harsh environmental conditions makes it an ideal candidate for these applications. Furthermore, the compound has been explored as a solvent in certain industrial processes due to its unique solubility properties.

The latest research on 1-(2-Trifluoromethyl)phenylethanol has focused on its potential as a chiral resolving agent in enantioselective reactions. By leveraging its chiral center, scientists have developed novel asymmetric catalysis protocols that significantly improve reaction outcomes. These developments underscore the compound's importance in advancing modern chemical synthesis techniques.

In conclusion, 1-(2-Trifluoromethyl)phenylethanol (CAS No. 79756-81-3) is a multifaceted organic compound with extensive applications across various industries. Its unique structure, coupled with advancements in synthetic methodologies, positions it as a key player in contemporary chemical research and development.

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Amadis Chemical Company Limited
(CAS:79756-81-3)1-2-(Trifluoromethyl)phenylethanol
A839750
Purity:99%
Quantity:100g
Price ($):190.0
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